2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-3-8-17(14(2)11-13)18-9-10-19(23)22(21-18)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLNKAXTSATIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the condensation of 4-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine, followed by cyclization with an appropriate reagent to form the pyridazinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Below is a detailed comparison of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one with analogous compounds, focusing on synthesis, structural features, and pharmacological data.
Key Observations :
- Synthetic Flexibility: Most pyridazinones are synthesized via cyclization of hydrazine derivatives or substitution reactions, with purification by chromatography or crystallization .
Key Observations :
- Substituent-Activity Relationships : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity, while methoxy or methyl groups improve anti-inflammatory effects .
- Pyridazinone Core: The scaffold’s rigidity and hydrogen-bonding capacity (C=O, NH) are critical for target engagement .
Physicochemical and Spectroscopic Comparisons
Biological Activity
2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a member of the pyridazinone class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyridazinone core with a chlorobenzyl group at the C-2 position and a dimethylphenyl group at the C-6 position. The presence of these aromatic groups enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O |
| Molecular Weight | 334.83 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may exert anti-inflammatory effects by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Antimicrobial Action : Its structural features suggest potential interactions with bacterial cell membranes or inhibition of essential bacterial enzymes.
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this pyridazinone may also exhibit cytotoxic effects against tumors.
Antimicrobial Activity
Recent studies have indicated that pyridazinones possess significant antimicrobial properties. For instance, a study evaluated the antibacterial effects of various pyridazinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce inflammatory markers in human cell lines. The mechanism involved the downregulation of cytokine production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antitumor Activity
A preliminary evaluation of the cytotoxic effects on cancer cell lines revealed that this compound exhibited IC50 values comparable to known chemotherapeutics. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that further exploration into its mechanism of action and structure-activity relationship is warranted.
Case Studies
- Antibacterial Evaluation : In a study focusing on the synthesis and biological evaluation of pyridazinones, derivatives including this compound were tested against various bacterial strains. Results indicated significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .
- Anti-inflammatory Study : A research project investigated the anti-inflammatory properties of several pyridazinones in animal models. The results demonstrated that treatment with this compound resulted in a marked reduction in edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
